Oxidation Stability: Ranked Superior to All Lower Methyl Analogs and JP-10
In a direct, head-to-head comparative study using pressure differential scanning calorimetry (PDSC) and a rapid small-scale oxidation test, the oxidation stability of the methyl-substituted adamantane family was ranked. 1,3,5,7-Tetramethyladamantane exhibits the highest stability, surpassing its closest analog, 1,3,5-trimethyladamantane, as well as 1,3-dimethyladamantane and 1-methyladamantane. This stability also significantly exceeds that of the conventional high-density fuel JP-10 and decalin [1]. The superior performance is mechanistically linked to the absence of oxidatively labile tertiary C-H bonds in the molecule.
| Evidence Dimension | Oxidation Stability Ranking |
|---|---|
| Target Compound Data | Highest oxidation stability in the tested series. |
| Comparator Or Baseline | 1,3,5-trimethyladamantane > 1,3-dimethyladamantane > 1-methyladamantane. All were less stable than the target compound. Performance also exceeded JP-10 and decalin. |
| Quantified Difference | 1,3,5,7-tetramethyladamantane > 1,3,5-trimethyladamantane > other analogs, JP-10, and decalin (qualitative ranking from quantitative PDSC and RSSOT data). |
| Conditions | Pressure differential scanning calorimetry (PDSC) and rapid small-scale oxidation test (RSSOT) as described in Xie et al., 2020. |
Why This Matters
This evidence directly identifies the compound as the top performer in its class for oxidation resistance, a critical parameter for extending fuel shelf-life, preventing deposit formation, and ensuring operational safety in high-temperature aerospace and propulsion systems.
- [1] Xie, J.; Liu, Y.; Jia, T.; Pan, L.; Fang, Y.; Shi, C.; Nie, G.; Zhang, X.; Zou, J.-J. Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuels. Energy Fuels, 2020, 34, 4, 4515-4523. DOI: 10.1021/acs.energyfuels.0c00442. View Source
